molecular formula C21H28O3 B1251028 Mirasorvone

Mirasorvone

Cat. No. B1251028
M. Wt: 328.4 g/mol
InChI Key: WEHXAGWLOMQQNN-SRWWVFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mirasorvone is a natural product found in Thermonectus marmoratus with data available.

Scientific Research Applications

1. Clinical Trials and Heart Failure Research

Mirasorvone has been mentioned in the context of clinical trials related to heart failure. It was highlighted in a summary of presentations at the scientific sessions of the American Heart Association in 2000. This indicates its potential relevance in cardiovascular research, particularly in post-infarction care (Thackray et al., 2001).

2. Neuroprotective Effects in Brain Injury

Research on edaravone, a compound related to mirasorvone, has shown its effectiveness as a neuroprotective agent. It has been found to protect against ischemia/reperfusion-induced oxidative damage to mitochondria in rat liver, suggesting its utility in treating conditions related to brain and liver injury due to oxidative stress (Okatani et al., 2003).

3. Potential in Treating Hepatitis C

Miravirsen, another compound related to mirasorvone, has been studied for its efficacy in treating chronic HCV genotype 1 infection. The study showed that miravirsen resulted in a dose-dependent reduction in HCV RNA levels, indicating its potential as a treatment for hepatitis C (Janssen et al., 2013).

4. Applications in Stroke and Cerebral Infarction

Edaravone has shown significant effects in treating acute cerebral infarction. Research suggests that it slows motor decline and decreases SOD1 deposition in ALS mice, indicating its potential therapeutic benefits for stroke and other neurodegenerative conditions (Ito et al., 2008).

5. Therapeutic Potential in Overactive Bladder Treatment

Mirabegron, related to mirasorvone, has been developed as a β(3)-adrenoceptor agonist for the treatment of overactive bladder. Clinical trials have demonstrated its efficacy and tolerability, offering a new class of treatment for this condition (Khullar et al., 2013).

6. Potential in Cardiovascular Disease Treatment

Edaravone's role as a free radical scavenger has been explored for its potential in treating cardiovascular diseases. It shows protective effects on ischemic insults and inflammation in the heart and vessels, suggesting its application in treating various cardiovascular conditions (Kikuchi et al., 2013).

properties

Product Name

Mirasorvone

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(1R,2S,5S,6S,9R,12S,13R)-6-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-17,19-dien-16-one

InChI

InChI=1S/C21H28O3/c1-19-9-7-14(22)11-13(19)3-4-15-16(19)8-10-21-12-24-20(2,23)18(21)6-5-17(15)21/h3-4,11,15-18,23H,5-10,12H2,1-2H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1

InChI Key

WEHXAGWLOMQQNN-SRWWVFQWSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4[C@@](OC5)(C)O

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC45C3CCC4C(OC5)(C)O

synonyms

mirasorvone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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